molecular formula C17H13N5O3 B15004858 3-hydroxy-3-{2-oxo-2-[4-(1H-tetrazol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one CAS No. 695214-00-7

3-hydroxy-3-{2-oxo-2-[4-(1H-tetrazol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one

Cat. No.: B15004858
CAS No.: 695214-00-7
M. Wt: 335.32 g/mol
InChI Key: ZDYULAAQKNTMGD-UHFFFAOYSA-N
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Description

This compound belongs to the indol-2-one family, characterized by a bicyclic structure with a hydroxyl group at the 3-position and a substituted ethyl-oxo side chain.

Properties

CAS No.

695214-00-7

Molecular Formula

C17H13N5O3

Molecular Weight

335.32 g/mol

IUPAC Name

3-hydroxy-3-[2-oxo-2-[4-(tetrazol-1-yl)phenyl]ethyl]-1H-indol-2-one

InChI

InChI=1S/C17H13N5O3/c23-15(11-5-7-12(8-6-11)22-10-18-20-21-22)9-17(25)13-3-1-2-4-14(13)19-16(17)24/h1-8,10,25H,9H2,(H,19,24)

InChI Key

ZDYULAAQKNTMGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)C3=CC=C(C=C3)N4C=NN=N4)O

solubility

42.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-{2-oxo-2-[4-(1H-tetrazol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-{2-oxo-2-[4-(1H-tetrazol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of 3-hydroxy-3-{2-oxo-2-[4-(1H-tetrazol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its anticancer or antiviral effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Ethyl-Oxo Side Chain

The target compound’s tetrazolylphenyl group distinguishes it from analogs with other aromatic or heteroaromatic substituents:

Compound Name Substituent on Ethyl-Oxo Chain Key Structural Features Molecular Weight (g/mol) Bioactivity Notes
3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-indol-2-one () 4-Methylphenyl Electron-donating methyl group ~297.3 Limited bioactivity data
3-hydroxy-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one () Thiophen-2-yl Sulfur-containing heterocycle ~303.3 Potential for altered solubility
Target Compound 4-(1H-Tetrazol-1-yl)phenyl Tetrazole (bioisostere for carboxylic acid) ~377.4* Likely enhanced antimicrobial activity

*Estimated based on structural similarity.

Key Observations :

  • The tetrazole group offers stronger electron-withdrawing effects compared to methyl or thienyl groups, influencing electronic distribution and acidity (pKa ~4.5–5.0 for tetrazoles vs. ~4.2 for carboxylic acids) .

Core Structural Modifications

Indol-2-one Derivatives with Fused Heterocycles
  • 3-(3-oxo-5,6-diphenyl-imidazo[2,1-b]thiazol-2-ylidene)-1,3-dihydro-indol-2-one ():

    • Incorporates an imidazo-thiazole moiety, increasing molecular complexity (MW = 421.5 g/mol).
    • Enhanced rigidity may improve target selectivity but reduce synthetic accessibility .
  • (3Z)-1-(2-fluorobenzyl)-3-(2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one ():

    • Fluorine and methoxy groups modulate electronic properties and metabolic stability.
    • Thiazolo-triazole fused system may confer unique pharmacokinetic profiles .

Comparison with Target Compound :

Functional Group Replacements

  • 3-(2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-3-hydroxy-1-phenyl-indolin-2-one (): Replaces the ethyl-oxo chain with an imidazolone ring, introducing additional hydrogen-bonding sites (NH and carbonyl groups). Potential for broader biological interactions (e.g., kinase inhibition) .
  • 1-Allyl-3-[(3,4-dichlorophenyl)imino]-1,3-dihydro-2H-indol-2-one (): Dichlorophenylimino group introduces halogen bonds, enhancing binding affinity in hydrophobic pockets .

Key Insight :
The target compound’s tetrazole balances hydrogen-bonding capacity and metabolic resistance, avoiding the steric bulk of fused rings or halogens.

Pharmacological and Physicochemical Properties

Antimicrobial Activity ()

  • Tetrazolylphenyl-containing analogs (e.g., 2-oxo-6-[4-(1H-tetrazol-1-yl)phenyl]-1,2-dihydropyridine-3-carbonitrile) exhibit notable antimicrobial activity.
  • The target compound’s tetrazole group may similarly enhance interactions with bacterial enzymes (e.g., dihydrofolate reductase) .

Solubility and Bioavailability

  • Tetrazolyl group : Improves solubility in polar solvents compared to purely aromatic substituents (e.g., methylphenyl).

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